Promutagenic Efficiency: dGTP Incorporation Bias
A key differentiator for 8-chloroguanine (as the 2'-deoxynucleoside ClG) is its quantified promutagenic potential. Kinetic studies using human DNA polymerase β (polβ) demonstrate that across a templating ClG lesion, the enzyme incorporates the incorrect nucleotide dGTP with an efficiency only 15-fold lower than that for the correct partner dCTP [1]. This contrasts with the canonical function of high-fidelity polymerases, which typically exclude incorrect nucleotides by factors of 10^4 to 10^6. The efficient misincorporation of dGTP opposite ClG is a direct, quantitative measure of its promutagenicity, a property not shared by non-halogenated or differently modified guanine analogs in the same quantitative context.
| Evidence Dimension | Nucleotide incorporation efficiency (catalytic efficiency) by human DNA polymerase β (polβ) |
|---|---|
| Target Compound Data | Incorporation efficiency for dGTP opposite templating ClG is 15-fold lower than for dCTP |
| Comparator Or Baseline | Incorporation efficiency for dCTP opposite templating ClG (baseline) |
| Quantified Difference | 15-fold difference in efficiency |
| Conditions | In vitro kinetic assay using human DNA polymerase β (polβ) as a model for high-fidelity DNA polymerases, with 8-chloro-2'-deoxyguanosine (ClG) as the template lesion [1]. |
Why This Matters
This quantitative measure of promutagenicity is a critical selection criterion for researchers studying inflammation-linked mutagenesis, as it provides a verifiable benchmark for the compound's ability to induce specific replication errors, a property that distinguishes it from less promutagenic lesions.
- [1] Kou, Y., Koag, M.-C., & Lee, S. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. Molecules, 24(19), 3507. View Source
